![molecular formula C21H20N4O B13368603 4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368603.png)
4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol
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Overview
Description
4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a phenol group and a toluidino substituent, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol typically involves multi-step reactions starting from readily available starting materials One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.
Substitution: The toluidino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets in the body. The imidazo[1,2-a]pyrimidine core can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The toluidino group can further modulate the compound’s biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Phenol derivatives: Compounds with a phenol group that exhibit similar chemical reactivity.
Toluidino derivatives: Compounds with a toluidino group that may have similar pharmacological properties.
Uniqueness
4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H20N4O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[5,7-dimethyl-3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C21H20N4O/c1-13-4-8-17(9-5-13)23-20-19(16-6-10-18(26)11-7-16)24-21-22-14(2)12-15(3)25(20)21/h4-12,23,26H,1-3H3 |
InChI Key |
RTFNIONAABGITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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